moxifloxacin ethyl ester chemical structure and physical properties
moxifloxacin ethyl ester chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against various pathogens. While moxifloxacin hydrochloride is the pharmaceutically active form, its ethyl ester derivative serves as a crucial intermediate in several synthesis pathways and is also investigated for potential prodrug applications.[1][2] This technical guide provides an in-depth analysis of the chemical structure and physical properties of moxifloxacin ethyl ester, offering valuable insights for professionals in drug development and chemical research.
Chemical Structure and Identity
Moxifloxacin ethyl ester is chemically identified as ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate.[3][4] The presence of the ethyl ester group at the 3-position of the quinolone core is the key structural distinction from moxifloxacin, which possesses a carboxylic acid at this position.[3] This modification significantly influences the molecule's chemical behavior and its role in synthetic processes.[3]
The core structure is a fluoroquinolone scaffold featuring several key functional groups:
-
An ethyl ester at position 3
-
A fluorine atom at position 6
-
A methoxy group at position 8
-
A substituted pyrrolidopyridine moiety at position 7[3]
These structural elements are fundamental to its reactivity and its function as a precursor in the synthesis of moxifloxacin.[3]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1403836-23-6[3][4] |
| Molecular Formula | C23H28FN3O4[3][4] |
| Molecular Weight | 429.48 g/mol [3][4] |
| IUPAC Name | ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate[3][4] |
| SMILES | CCOC(=O)C1=CN(C2CC2)c3c(OC)c(N4C[C@@H]5CCCN[C@@H]5C4)c(F)cc3C1=O[4][5] |
| InChI | InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3/t13-,18+/m0/s1[3][4] |
graph "Moxifloxacin_Ethyl_Ester_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Atom nodes N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; F1 [label="F"]; C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; C15 [label=""]; C16 [label=""]; C17 [label=""]; C18 [label=""]; C19 [label=""]; C20 [label=""]; C21 [label=""]; C22 [label=""]; C23 [label=""]; CH3_1 [label="CH3"]; CH3_2 [label="CH3"]; CH2_1 [label="CH2"];
// Bonds// Quinolone Core C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- N1; N1 -- C2; C3 -- C9; C9 -- O1 [style=double]; C8 -- C10; C10 -- O2 [style=double]; C10 -- O3; O3 -- CH2_1; CH2_1 -- CH3_1; C7 -- C11; N1 -- C12; C12 -- C13; C13 -- N1;
// Substituents C4 -- F1; C5 -- O4; O4 -- CH3_2; C6 -- N2;
// Side Chain N2 -- C14; C14 -- C15; C15 -- C16; C16 -- N3; N3 -- C17; C17 -- C14; C15 -- C18; C18 -- C19; C19 -- N3;
// Positioning// This is a simplified representation. Exact positioning for a 2D chemical structure in DOT is complex.// A chemical drawing tool would be more appropriate for an accurate depiction. }
Caption: Chemical structure of Moxifloxacin Ethyl Ester.
Physical and Chemical Properties
The physical and chemical properties of moxifloxacin ethyl ester are essential for its handling, characterization, and application in synthesis.
| Property | Value | Note |
| Physical State | Solid | Typical for similar compounds[3] |
| Boiling Point | 616.4 ± 55.0 °C | Predicted value[3] |
| Density | 1.313 ± 0.06 g/cm³ | Predicted value[3] |
| pKa | 10.58 ± 0.20 | Predicted value[3] |
The high boiling point suggests good stability under standard laboratory conditions.[3] The pKa value offers insight into its acid-base characteristics in solution, which is a critical parameter in process development and formulation.[3]
Synthesis and Preparation
Moxifloxacin ethyl ester is primarily synthesized as an intermediate in the production of moxifloxacin. Several synthetic routes have been documented in patents and scientific literature.
Method 1: Borate Intermediate Pathway
One common method involves the reaction of ethyl-1-cyclopropyl-6-7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate with propionic anhydride and boric acid.[2][6] This forms a borate complex which is then condensed with (S,S)-2,8-Diazabicyclo[4.3.0]nonane to yield the moxifloxacin ethyl ester derivative.[2][6]
Experimental Protocol:
-
Heat propionic anhydride to 80-85°C.
-
Add boric acid to the heated propionic anhydride.
-
Introduce ethyl-1-cyclopropyl-6-7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate to the mixture with stirring.
-
Increase the temperature to 100°C and maintain for 4 hours.
-
After cooling, add water and extract the product using methylene chloride.
-
Further purification steps are then carried out to isolate the final product.[3]
Method 2: Direct Condensation
Another approach involves the direct condensation of an appropriate quinolone carboxylic acid ethyl ester with the side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane.[7] This reaction can be catalyzed by a Lewis acid in a suitable solvent like ethanol.[7]
Experimental Protocol:
-
Combine ticycline ester and (S,S)-2,8-diazabicyclo nonane in acetonitrile.
-
Add triethylamine and an AlCl₃ catalyst.
-
Heat the reaction mixture to 60°C and maintain for approximately 3 hours.
-
To form the tartrate salt, add L-(+)-tartaric acid.
-
Cool, filter, and dry the product to obtain moxifloxacin ethyl ester tartrate.[3]
Sources
- 1. An Improved Process For The Preparation Of Moxifloxacin Hydrochloride [quickcompany.in]
- 2. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 3. Moxifloxacin Ethyl Ester (1403836-23-6) for sale [vulcanchem.com]
- 4. Moxifloxacin Ethyl Ester | LGC Standards [lgcstandards.com]
- 5. Moxifloxacin Ethyl Ester | LGC Standards [lgcstandards.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN104860944A - Production method of moxifloxacin hydrochloride - Google Patents [patents.google.com]
